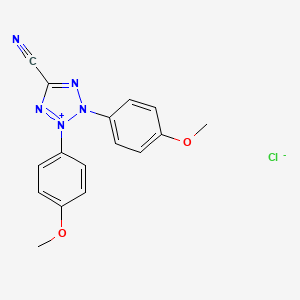
5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is a redox-sensitive tetrazolium salt that produces a fluorescent formazan upon reduction. This compound is commonly used as a cellular indicator to assess respiratory activity in cells .
Preparation Methods
The synthesis of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride typically involves the reaction of 4-methoxybenzaldehyde with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The cyano group is introduced through a subsequent reaction with cyanogen bromide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride undergoes several types of chemical reactions:
Reduction: The compound is reduced to form a fluorescent formazan, which is used as an indicator of cellular respiration.
Substitution: The tetrazolium ring can undergo nucleophilic substitution reactions, particularly at the cyano group.
Oxidation: Although less common, the compound can be oxidized under specific conditions to form various oxidation products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride has a wide range of scientific research applications:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in live/dead cell viability assays to assess cellular respiration and metabolic activity.
Medicine: Utilized in histochemistry for staining and identifying viable cells in tissue samples.
Industry: Applied in the development of biosensors and diagnostic tools for detecting cellular activity.
Mechanism of Action
The mechanism of action of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride involves its reduction to a fluorescent formazan by cellular enzymes. This reduction process is indicative of cellular respiration and metabolic activity. The compound targets cellular respiratory enzymes, which facilitate the transfer of electrons to the tetrazolium salt, resulting in the formation of the fluorescent formazan .
Comparison with Similar Compounds
5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride is often compared with other tetrazolium salts such as:
2,3,5-Triphenyltetrazolium chloride: Another redox-sensitive dye used in similar applications but with different spectral properties.
2,3-Bis(4-methylphenyl)-2H-tetrazolium chloride: Similar in structure but with methyl groups instead of methoxy groups, affecting its reactivity and applications.
2-Cyano-N′-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide: A related compound with different functional groups, used in different types of assays.
The uniqueness of this compound lies in its specific redox properties and its ability to produce a fluorescent formazan, making it highly valuable in cellular assays and diagnostic applications .
Properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-carbonitrile;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N5O2.ClH/c1-22-14-7-3-12(4-8-14)20-18-16(11-17)19-21(20)13-5-9-15(23-2)10-6-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBPFTSMDSEUFZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C#N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704517 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-48-9 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
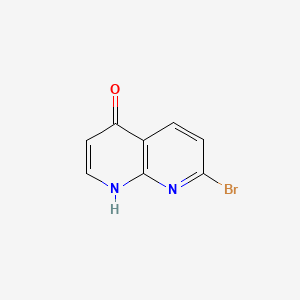
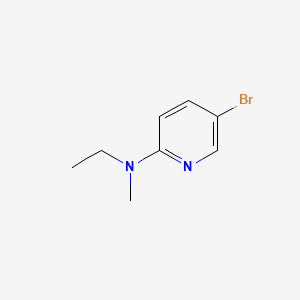

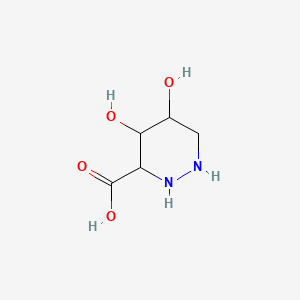
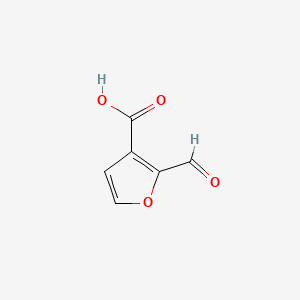
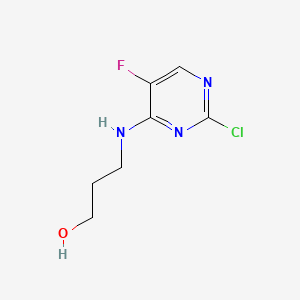
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
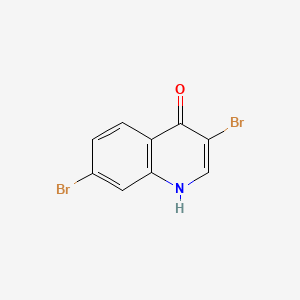
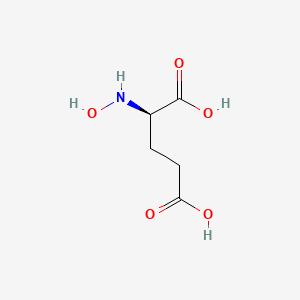
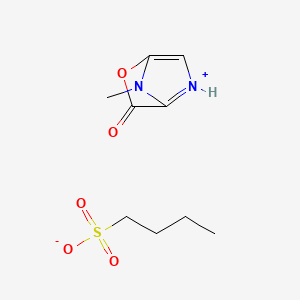
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)
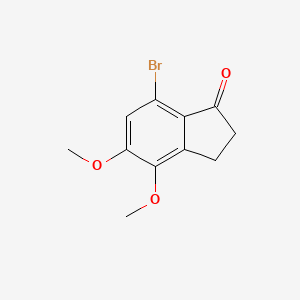
![3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride](/img/structure/B598058.png)
